molecular formula C11H10N4O3 B14302713 5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 112328-41-3

5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14302713
CAS No.: 112328-41-3
M. Wt: 246.22 g/mol
InChI Key: YXIYXWPVQUFCOB-UHFFFAOYSA-N
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Description

5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with a diazenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 2,4,6-trioxo-1,3,5-trihydropyrimidine with 3-methylbenzenediazonium chloride. The reaction is carried out in an aqueous medium under acidic conditions to facilitate the diazotization process. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diazenyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific diazenyl and methylphenyl substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

112328-41-3

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

5-[(3-methylphenyl)diazenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H10N4O3/c1-6-3-2-4-7(5-6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5,8H,1H3,(H2,12,13,16,17,18)

InChI Key

YXIYXWPVQUFCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2C(=O)NC(=O)NC2=O

Origin of Product

United States

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